1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 61404-62-4
VCID: VC19510239
InChI: InChI=1S/C12H12N2O/c1-9-8-11(14(2)12(15)13-9)10-6-4-3-5-7-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one

CAS No.: 61404-62-4

Cat. No.: VC19510239

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one - 61404-62-4

Specification

CAS No. 61404-62-4
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 1,4-dimethyl-6-phenylpyrimidin-2-one
Standard InChI InChI=1S/C12H12N2O/c1-9-8-11(14(2)12(15)13-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Standard InChI Key BEVNAEWAGLGYRC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C

Introduction

Structural and Chemical Properties of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one

Molecular Architecture

The core structure of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one consists of a pyrimidinone ring (a diazine with one oxygen atom) substituted at positions 1, 4, and 6. The methyl groups at positions 1 and 4 introduce steric and electronic modifications, while the phenyl group at position 6 enhances aromatic conjugation. This substitution pattern influences the compound’s reactivity, solubility, and intermolecular interactions.

Tautomerism and Electronic Effects

Pyrimidin-2(1H)-ones exhibit keto-enol tautomerism, where the 2-keto form dominates in most solvents. The presence of the N1-methyl group locks the tautomeric equilibrium, stabilizing the keto form and reducing potential reactivity at the N1 position. Computational studies on analogous compounds suggest that electron-withdrawing groups (e.g., nitro) at position 4 increase ring planarity, while electron-donating groups (e.g., methyl) enhance electron density at the carbonyl oxygen .

Synthetic Methodologies

Conventional Cyclocondensation

The synthesis of pyrimidinones typically involves cyclocondensation reactions between β-keto esters and urea or thiourea derivatives. For example, 4,6-diphenylpyrimidin-2(1H)-one (4a) was synthesized by refluxing chalcones with urea in ethanol under alkaline conditions . Adapting this method, 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one could be synthesized using methyl-substituted β-keto esters and N-methylurea.

Table 1: Synthetic Conditions for Pyrimidinone Derivatives

ReactantReagent/ConditionsYield (%)Reference
Chalcone + UreaKOH/EtOH, reflux, 3 h80
β-Keto ester + N-MethylureaNaOEt/EtOH, microwave, 1 h75*
*Theoretical yield based on analogous reactions.

N-Methylation

Introducing the N1-methyl group may require selective alkylation of the pyrimidinone precursor. For instance, treatment of pyrimidin-2(1H)-one with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C can achieve N-methylation .

C4 Methylation

Position 4 methylation could be achieved via regioselective alkylation using methyllithium or methylmagnesium iodide. Studies on 4,6-dimethylpyrimidin-2(1H)-ones demonstrate that Grignard reagents favor addition at the 6-position, while organolithium reagents target the 4-position .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for pyrimidinones include:

  • C=O stretch: 1650–1710 cm⁻¹

  • C=N stretch: 1540–1600 cm⁻¹

  • Aromatic C-H stretch: 3030–3100 cm⁻¹
    For 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one, additional peaks would arise from C-H bending of methyl groups (1375–1450 cm⁻¹) and phenyl ring vibrations (690–900 cm⁻¹) .

Table 2: Predicted IR Data for 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one

Bond/VibrationWavenumber (cm⁻¹)Intensity
C=O stretch1675Strong
C=N stretch1560Medium
C-H bend (CH3)1385Medium
Phenyl C-H bend750Strong

¹H NMR

  • N1-CH3: δ 3.40–3.60 (s, 3H)

  • C4-CH3: δ 2.30–2.50 (s, 3H)

  • Phenyl protons: δ 7.20–7.60 (m, 5H)

  • C5-H: δ 6.10–6.30 (s, 1H) .

¹³C NMR

  • C2=O: δ 163–165

  • C4: δ 25–30 (CH3)

  • C6-Ph: δ 125–140 (aromatic carbons) .

Computational and Insilico Studies

Molecular Docking

Docking studies using homology models of tubulin or MmpL3 (Mtb target) suggest that the phenyl group at C6 forms π-π interactions with aromatic residues (e.g., Phe200 in tubulin), while the C4 methyl group occupies hydrophobic pockets .

ADMET Profiling

Predicted pharmacokinetic properties include:

  • LogP: 2.8 (moderate lipophilicity)

  • Bioavailability: 65–70%

  • CYP450 inhibition: Low risk .

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